2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature . It was synthesized through a facile approach in high yields . The structure of the compound was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .Molecular Structure Analysis
The crystal structure analysis revealed that the compound crystallized in the monoclinic, space group P 2 1 / c with the following unit cell parameters: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å 3, Z = 4 .Scientific Research Applications
Synthesis and Structural Analysis
A depside derivative closely related to 2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate was synthesized through a facile approach, yielding high yields. Its structure was confirmed via various spectroscopic methods and X-ray single crystal diffraction, revealing its crystallization in the monoclinic space group P21/c. This study demonstrates the compound's potential for structural analysis and its application in the synthesis of complex molecular architectures (Lv et al., 2009).
Enzymatic Modification for Antioxidant Production
Enzymatic modification of dimethoxyphenol, a compound structurally similar to this compound, was explored to produce dimers with enhanced antioxidant capacity. This research highlights the compound's potential use in generating bioactive compounds with significant health benefits, opening new avenues for its application in the development of antioxidants (Adelakun et al., 2012).
Development of Photoluminescent Materials
Research into the electrochemical oxidation of phenylthiophene derivatives provides evidence for a new class of photoluminescent materials. This suggests the potential use of this compound in the development of novel photoluminescent materials for various applications, including organic electronics and photonics (Ekinci et al., 2000).
Hyperbranched Aromatic Polyimides
The synthesis of an AB2 type monomer from a dimethoxyphenol base, similar to the core structure of this compound, for the preparation of hyperbranched aromatic polyimides shows the compound's utility in advanced polymer science. This application underscores its potential in creating materials with unique properties such as solubility in common organic solvents and high molecular weight, beneficial for various industrial applications (Yamanaka et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The wide range of biological activities exhibited by related compounds suggests that it could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Depsides, the family of compounds it belongs to, have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the depside .
Cellular Effects
Depsides have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Depsides are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Depsides have been found to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Depsides have been found to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Depsides have been found to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Depsides have been found to interact with a variety of transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Depsides have been found to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)10-19(22)25-12-18(21)20-15-8-9-16(23-2)17(11-15)24-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJKJVNHLVSYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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